Phenyl naphthalene-1-carbodithioate
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Overview
Description
Phenyl naphthalene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates It is characterized by the presence of a phenyl group attached to a naphthalene ring, which is further connected to a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl naphthalene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of naphthalene-1-thiol with phenyl isothiocyanate under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl naphthalene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted this compound derivatives.
Scientific Research Applications
Phenyl naphthalene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of phenyl naphthalene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pathways involved may include inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Phenyl naphthalene-1-thiol
- Phenyl naphthalene-1-sulfonate
- Phenyl naphthalene-1-carboxylate
Uniqueness
Phenyl naphthalene-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90982-76-6 |
---|---|
Molecular Formula |
C17H12S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
phenyl naphthalene-1-carbodithioate |
InChI |
InChI=1S/C17H12S2/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
ZTWQKNDCPFLCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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